molecular formula C17H18Cl2N2OS B4118358 N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea

N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea

Cat. No. B4118358
M. Wt: 369.3 g/mol
InChI Key: RQWUHNDJIWPZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea, also known as ACR16, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of thiourea derivatives and has been found to possess a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. In

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been found to exhibit antipsychotic effects by modulating dopamine and serotonin neurotransmission in the brain. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been shown to possess anxiolytic and antidepressant effects by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing the levels of corticosterone.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea involves its interaction with various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been found to exhibit various biochemical and physiological effects in the brain. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been shown to increase the levels of BDNF, which is a neurotrophic factor that plays a crucial role in the growth and survival of neurons. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been found to reduce the levels of corticosterone, which is a stress hormone that has been implicated in the pathogenesis of various psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea in lab experiments is its well-established synthesis method, which allows for the easy production of large quantities of the compound. N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has also been found to exhibit a high degree of selectivity for dopamine and serotonin receptors, which makes it a promising candidate for the development of new antipsychotic drugs. However, one of the limitations of using N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea in lab experiments is its potential toxicity, which requires careful monitoring of the dose and duration of treatment.

Future Directions

There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea. One of the potential future directions is the development of new antipsychotic drugs based on the structure of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea. Another potential future direction is the investigation of the long-term effects of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea on the brain and behavior. Additionally, the potential use of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder, warrants further investigation.
Conclusion
In conclusion, N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various psychiatric disorders. The synthesis method of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been well-established, and the compound has been found to exhibit a wide range of pharmacological properties. The mechanism of action of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea involves its interaction with various neurotransmitter systems in the brain, and it has been found to exhibit various biochemical and physiological effects. While N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has several advantages for lab experiments, it also has potential limitations that require careful monitoring. There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea, which warrant further investigation.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2OS/c1-3-22-14-7-4-12(5-8-14)11(2)20-17(23)21-13-6-9-15(18)16(19)10-13/h4-11H,3H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWUHNDJIWPZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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